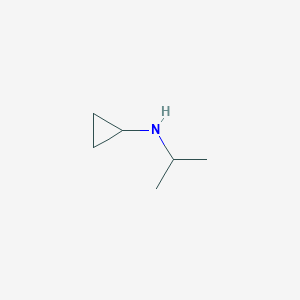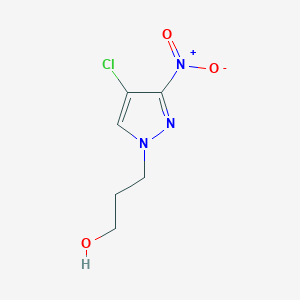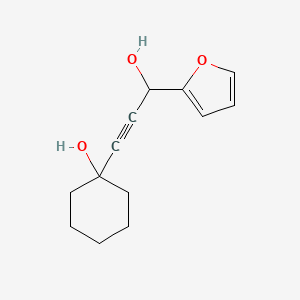![molecular formula C13H12ClNO4 B2802348 [3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid CAS No. 332849-48-6](/img/structure/B2802348.png)
[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid” is a chemical compound with the molecular formula C13H12ClNO4 and a molecular weight of 281.7 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The exact spatial arrangement of these atoms would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. Its molecular weight is 281.7 , but other properties like boiling point, melting point, solubility, etc., would require more specific information.Applications De Recherche Scientifique
Synthesis and Biological Activities
- The synthesis of novel compounds involving cyclic imides and sulfonylhydrazones derived from pyrrolidine and related reactions has been investigated for potential antibactericidal and antinociceptive activities. These studies highlight the therapeutic potential of such compounds (Silva et al., 2006).
- Research on the synthesis of 7'-arylidenespiro[indoline-3,1'-pyrrolizines] and 7'-arylidenespiro[indene-2,1'-pyrrolizines] via a [3+2] cycloaddition and β-C-H functionalized pyrrolidine has shown the potential for creating compounds with good yields and high diastereoselectivity, which were investigated for in vitro anti-cancer activities (Huang et al., 2019).
- A study on the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues outlines a novel synthetic approach that could be relevant for designing new GABA analogues (Petz et al., 2019).
- The anti-inflammatory and analgesic activities of chiral peptide derivatives synthesized using a related compound as a starting material were explored, with some newly synthesized compounds showing promising results compared to reference drugs (Fakhr et al., 2008).
- Investigations into the inhibitory activity of synthesized compounds on the enzyme aldose reductase and the glycation process of proteins suggest potential therapeutic applications for treating pathological conditions related to these processes (Anagnostou et al., 2002).
Synthesis and Characterization of Novel Compounds
- Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid were synthesized and characterized, indicating potential biological applications through toxicity testing against different bacteria and fungi (Shahid et al., 2005).
Mécanisme D'action
Target of Action
The primary targets of [3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound may interact with multiple pathways
Result of Action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c14-10-3-1-8(2-4-10)5-9-6-11(16)15(13(9)19)7-12(17)18/h1-4,9H,5-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZXNONUXWZFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2802276.png)

![3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2802279.png)

![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2802282.png)
![2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2802283.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-methylphenyl)methyl]propanediamide](/img/structure/B2802286.png)